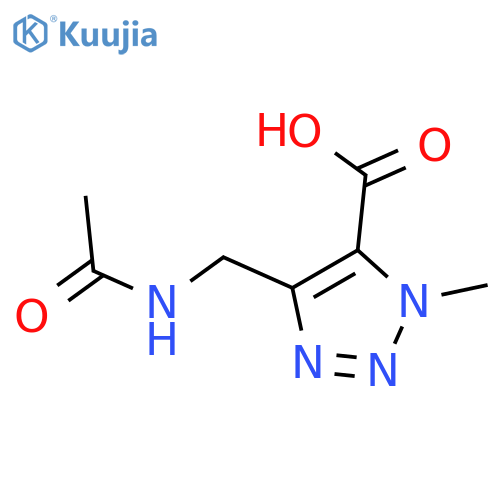Cas no 2302913-49-9 (4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid)

2302913-49-9 structure
商品名:4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
- EN300-3975931
- 2302913-49-9
-
- インチ: 1S/C7H10N4O3/c1-4(12)8-3-5-6(7(13)14)11(2)10-9-5/h3H2,1-2H3,(H,8,12)(H,13,14)
- InChIKey: UOFRCTPZDLFWDI-UHFFFAOYSA-N
- ほほえんだ: OC(C1=C(CNC(C)=O)N=NN1C)=O
計算された属性
- せいみつぶんしりょう: 198.07529019g/mol
- どういたいしつりょう: 198.07529019g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 97.1Ų
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3975931-0.05g |
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid |
2302913-49-9 | 95.0% | 0.05g |
$647.0 | 2025-03-16 | |
| Enamine | EN300-3975931-0.5g |
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid |
2302913-49-9 | 95.0% | 0.5g |
$739.0 | 2025-03-16 | |
| Enamine | EN300-3975931-5.0g |
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid |
2302913-49-9 | 95.0% | 5.0g |
$2235.0 | 2025-03-16 | |
| Enamine | EN300-3975931-0.25g |
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid |
2302913-49-9 | 95.0% | 0.25g |
$708.0 | 2025-03-16 | |
| Enamine | EN300-3975931-2.5g |
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid |
2302913-49-9 | 95.0% | 2.5g |
$1509.0 | 2025-03-16 | |
| Enamine | EN300-3975931-0.1g |
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid |
2302913-49-9 | 95.0% | 0.1g |
$678.0 | 2025-03-16 | |
| Enamine | EN300-3975931-1.0g |
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid |
2302913-49-9 | 95.0% | 1.0g |
$770.0 | 2025-03-16 | |
| Enamine | EN300-3975931-10.0g |
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid |
2302913-49-9 | 95.0% | 10.0g |
$3315.0 | 2025-03-16 |
4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid 関連文献
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
2302913-49-9 (4-(acetamidomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid) 関連製品
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
